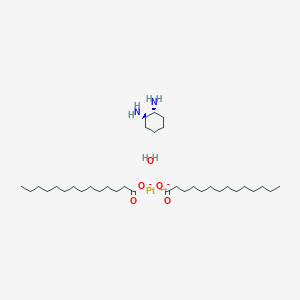
MK-0674
Übersicht
Beschreibung
MK-0674 ist ein oral verfügbarer, selektiver und potenter Inhibitor der Kathepsin K, ein Enzym, das am Abbau von Kollagen in Knochen beteiligt ist . Diese Verbindung hat sich bei der Behandlung von Stoffwechselkrankheiten, insbesondere solchen, die mit Knochenresorption zusammenhängen, wie Osteoporose, als vielversprechend erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. . Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseverfahrens. Dies beinhaltet die Optimierung von Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer gleichmäßigen Qualität und die Implementierung von Reinigungsverfahren wie Kristallisation und Chromatographie . Der Einsatz von automatisierten Systemen und strengen Qualitätskontrollmaßnahmen ist unerlässlich, um die Integrität der Verbindung während der Produktion zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-0674 involves multiple steps, including the formation of key intermediates and their subsequent reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography . The use of automated systems and stringent quality control measures are essential to maintain the integrity of the compound during production.
Analyse Chemischer Reaktionen
Reaktionstypen
MK-0674 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu hydroxylierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen in ihre entsprechenden reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
MK-0674 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Bei der Entwicklung neuer Medikamente eingesetzt, die auf Kathepsin K und verwandte Enzyme abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von Kathepsin K, einem Enzym, das eine entscheidende Rolle beim Abbau von Kollagen in Knochen spielt . Durch Bindung an die aktive Stelle von Kathepsin K verhindert this compound, dass das Enzym Kollagen abbaut, wodurch die Knochenresorption reduziert und die Knochengesundheit gefördert wird . Die beteiligten molekularen Ziele und Pfade umfassen das Kathepsin K-Enzym und seine zugehörigen Signalwege .
Wirkmechanismus
MK-0674 exerts its effects by selectively inhibiting cathepsin K, an enzyme that plays a crucial role in the degradation of collagen in bones . By binding to the active site of cathepsin K, this compound prevents the enzyme from breaking down collagen, thereby reducing bone resorption and promoting bone health . The molecular targets and pathways involved include the cathepsin K enzyme and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Odanacatib: Ein weiterer Kathepsin K-Inhibitor mit einem ähnlichen Hemmungsvermögensprofil.
Balicatib: Ein Kathepsin K-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
Relacatib: Eine Verbindung mit ähnlichen Wirkmechanismen, jedoch unterschiedlicher Selektivität und Potenz.
Einzigartigkeit
MK-0674 ist aufgrund seiner hohen Selektivität und Potenz als Kathepsin K-Inhibitor einzigartig. Es zeigt eine lange Halbwertszeit und eine ausgezeichnete orale Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht . Darüber hinaus trägt seine Fähigkeit zur stereoselektiven Epimerisierung und zur Bildung spezifischer Metaboliten zu seiner Besonderheit bei .
Eigenschaften
IUPAC Name |
(2S)-N-(1-cyanocyclopropyl)-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)/t19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEORGORWDMMRK-HBMCJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)[C@H](C(F)F)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887781-62-6 | |
| Record name | MK-0674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887781626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0674 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51JM065FZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















